molecular formula C14H17N3O2 B12952339 2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one

2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one

Cat. No.: B12952339
M. Wt: 259.30 g/mol
InChI Key: RLEZCXXWXDPOBS-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is a complex organic compound that features a unique structure combining a dihydrobenzofuran moiety with a hexahydroimidazo[1,5-a]pyrazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common approach is the annulation of aryl iodides with epoxides using a cooperative catalytic system comprising a palladium complex and a potassium salt of 5-norbornene-2-carboxylic acid . This method provides a highly convergent route to the dihydrobenzofuran scaffold.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is unique due to its combination of the dihydrobenzofuran and hexahydroimidazo[1,5-a]pyrazinone moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one

InChI

InChI=1S/C14H17N3O2/c18-14-16-5-4-15-8-12(16)9-17(14)11-1-2-13-10(7-11)3-6-19-13/h1-2,7,12,15H,3-6,8-9H2

InChI Key

RLEZCXXWXDPOBS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)N3CC4CNCCN4C3=O

Origin of Product

United States

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